2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol
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Overview
Description
2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is an organic compound with the molecular formula C11H25NO. This compound is characterized by the presence of an amino group attached to a branched carbon chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol typically involves the reaction of 2,2-dimethylpropylamine with 4-methylpentan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound has a similar structure but lacks the branched carbon chain.
2,2-Dimethylpropylamine: This compound shares the same amino group but has a different carbon skeleton.
4-Methylpentan-1-ol: This compound has a similar carbon chain but lacks the amino group.
Uniqueness
2-[(2,2-Dimethylpropyl)amino]-4-methylpentan-1-ol is unique due to its specific combination of a branched carbon chain and an amino group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H25NO |
---|---|
Molecular Weight |
187.32 g/mol |
IUPAC Name |
2-(2,2-dimethylpropylamino)-4-methylpentan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-9(2)6-10(7-13)12-8-11(3,4)5/h9-10,12-13H,6-8H2,1-5H3 |
InChI Key |
AWOKGGLTELIXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CO)NCC(C)(C)C |
Origin of Product |
United States |
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